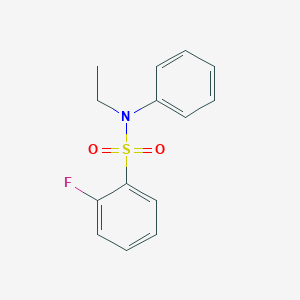
Methyl 1-benzoyl-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzoyl-3-piperidinecarboxylate, also known as MBPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to enhance the activity of acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects
Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and cognitive-enhancing properties. In animal models, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to reduce seizures and increase pain threshold. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to improve memory and learning in various tasks, including the Morris water maze and passive avoidance tests.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-benzoyl-3-piperidinecarboxylate has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier and target specific areas of the brain. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has a relatively low toxicity and is easily synthesized. However, there are also limitations to using Methyl 1-benzoyl-3-piperidinecarboxylate in lab experiments, including its potential for abuse and its limited availability.
Orientations Futures
There are several future directions for Methyl 1-benzoyl-3-piperidinecarboxylate research, including exploring its potential as a drug delivery system for various neurological disorders, investigating its potential as a cognitive enhancer in humans, and studying its potential as an analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate and its potential side effects.
Conclusion
In conclusion, Methyl 1-benzoyl-3-piperidinecarboxylate is a piperidine derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Methyl 1-benzoyl-3-piperidinecarboxylate and its applications in various fields.
Méthodes De Synthèse
Methyl 1-benzoyl-3-piperidinecarboxylate can be synthesized through various methods, including the reaction of benzoyl chloride with piperidine followed by methylation, as well as the reaction of piperidine with methyl chloroformate followed by benzoylation. The synthesis method depends on the desired yield and purity of the final product. The purity of Methyl 1-benzoyl-3-piperidinecarboxylate can be determined through various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Methyl 1-benzoyl-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Methyl 1-benzoyl-3-piperidinecarboxylate has been explored as a potential anticonvulsant and analgesic agent due to its ability to interact with the central nervous system. In pharmacology, Methyl 1-benzoyl-3-piperidinecarboxylate has been investigated for its potential as a drug delivery system, as it can easily cross the blood-brain barrier and target specific areas of the brain. In neuroscience, Methyl 1-benzoyl-3-piperidinecarboxylate has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
Propriétés
Nom du produit |
Methyl 1-benzoyl-3-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
methyl 1-benzoylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Clé InChI |
YSWCZCGKKCNQSF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)





![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)



